molecular formula C9H12O3 B14334246 1-Methoxy-2-phenylethane-1,2-diol CAS No. 110661-51-3

1-Methoxy-2-phenylethane-1,2-diol

Cat. No.: B14334246
CAS No.: 110661-51-3
M. Wt: 168.19 g/mol
InChI Key: XRHJAGCIBRFHSE-UHFFFAOYSA-N
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Description

1-Methoxy-2-phenylethane-1,2-diol is an organic compound with the molecular formula C9H12O3 It is a derivative of benzene, featuring a methoxy group and a diol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-phenylethane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of 1-phenylethane-1,2-diol with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the methoxy group.

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts. For example, the fungal biocatalyst Aspergillus niger can be employed to convert 2-phenylethyl alcohol into the desired compound . This method is advantageous due to its efficiency and the use of relatively inexpensive starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-phenylethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of strong acids or bases to facilitate the exchange of functional groups.

Major Products:

    Oxidation: Hydroxyl ketones.

    Reduction: Simpler alcohols or hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Methoxy-2-phenylethane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-2-phenylethane-1,2-diol involves its interaction with various molecular targets. The phenyl group can participate in π-π interactions, while the methoxy and diol groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Uniqueness: 1-Methoxy-2-phenylethane-1,2-diol is unique due to the presence of both a methoxy group and a diol functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

110661-51-3

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

1-methoxy-2-phenylethane-1,2-diol

InChI

InChI=1S/C9H12O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8-11H,1H3

InChI Key

XRHJAGCIBRFHSE-UHFFFAOYSA-N

Canonical SMILES

COC(C(C1=CC=CC=C1)O)O

Origin of Product

United States

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